(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853746
InChI: InChI=1S/C16H17N3O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H2,17,18)
SMILES:
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15853746

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name [2-(6-aminopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C16H17N3O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H2,17,18)
Standard InChI Key WOULPGXDNPPGGD-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)N

Introduction

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, an aminopyridine moiety, and a phenyl group connected through a carbonyl linkage. This compound belongs to a class of molecules that may exhibit diverse biological activities due to the presence of functional groups that can interact with various biological targets.

Synthesis Methods

The synthesis of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. These methods often require precise control over reaction conditions to achieve high yields and purity. Common techniques include:

  • Condensation Reactions: Involving the reaction of appropriate pyrrolidine and pyridine derivatives with phenyl ketones.

  • Chromatography: Used for purification to ensure high purity of the final product.

Biological Activity and Potential Applications

Research indicates that compounds similar to (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can exhibit significant biological activities, including potential roles as pharmaceuticals. The specific biological activity of this compound would need to be evaluated through targeted assays.

Potential Biological ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways.
Receptor BindingAbility to bind to receptors, influencing cellular signaling pathways.
Antimicrobial ActivityPossible activity against microorganisms due to its structural features.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator